N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(20-9-12-1-2-15-16(7-12)24-11-23-15)13-3-5-19-17(8-13)25-14-4-6-22-10-14/h1-3,5,7-8,14H,4,6,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPJASPPZLEHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of Tetrahydrofuran Derivative: The tetrahydrofuran ring can be synthesized via the cyclization of 1,4-dihalobutanes with a base.
Coupling Reactions: The benzo[d][1,3]dioxole and tetrahydrofuran derivatives are then coupled with isonicotinic acid or its derivatives using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The isonicotinamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the isonicotinamide group could interact with active sites or catalytic residues. The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparisons
Benzodioxole Derivatives The target compound shares the benzodioxole group with Compound 3 () and N-[2-(5-benzodioxolylmethylene)...acetamide (). However, its isonicotinamide core differs from the pyrimidine () and thiazolidinone () scaffolds, likely altering target specificity. Benzodioxole groups are known to enhance binding to aromatic pockets in enzymes .
Tetrahydrofuran-Containing Analogs
- Cyprofuram () incorporates a tetrahydro-2-oxofuran group linked to a carboxamide, whereas the target compound has a tetrahydrofuran-3-yloxy ether. This difference in substitution position (C3 vs. C2) may affect steric interactions and metabolic stability .
Agrochemical vs. Medicinal Chemistry Profiles
- Flutolanil () and cyprofuram () are fungicides with trifluoromethyl and chlorophenyl groups, respectively. The target compound lacks these electronegative substituents, suggesting a divergent mechanism of action.
Synthetic Accessibility
- The synthesis of benzodioxole-containing compounds often involves reductive amination () or coupling reactions (). The tetrahydrofuran-3-yloxy group in the target compound may require selective protection/deprotection steps, similar to methods in .
Research Implications
- Pharmacokinetics : The benzodioxole group may improve blood-brain barrier penetration compared to simpler aryl analogs .
- Target Selectivity: The isonicotinamide core could favor interactions with NAD(P)-dependent enzymes, contrasting with thiazolidinone-based antidiabetic agents ().
- Optimization Potential: Introducing electronegative groups (e.g., CF₃, Cl) could enhance agrochemical activity, as seen in flutolanil .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (often referred to as BD-TF-Iso) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of BD-TF-Iso, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
BD-TF-Iso features a complex structure that includes a benzo[d][1,3]dioxole moiety linked to a tetrahydrofuran ring and an isonicotinamide group. The molecular formula is , with a molecular weight of approximately 341.35 g/mol. The unique arrangement of these functional groups contributes to its biological activity.
Research indicates that BD-TF-Iso may interact with multiple biological targets, leading to various pharmacological effects:
- Serotonin Reuptake Inhibition : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which can enhance serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety .
- Cytochrome P450 Interaction : BD-TF-Iso may influence cytochrome P450 enzymes, particularly CYP2D6, which is crucial for the metabolism of many drugs. This interaction could lead to altered pharmacokinetics of co-administered medications .
Biological Activity Data
The following table summarizes key findings related to the biological activity of BD-TF-Iso:
Case Studies and Research Findings
- Antidepressant Efficacy : A study demonstrated that compounds similar to BD-TF-Iso showed significant antidepressant effects in animal models by modulating serotonergic pathways. The results indicated a marked improvement in depressive behaviors after administration .
- CYP2D6 Interaction Studies : Clinical data revealed that BD-TF-Iso could significantly inhibit CYP2D6 activity, leading to increased plasma concentrations of drugs metabolized by this enzyme. This finding highlights the importance of monitoring drug interactions when prescribing BD-TF-Iso alongside other medications .
- Antitumor Activity : In vitro studies have shown that BD-TF-Iso exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via reductive amination, similar to structurally related derivatives. For example, coupling a benzo[d][1,3]dioxol-5-ylmethylamine intermediate with a tetrahydrofuran-3-yloxy-substituted isonicotinic acid derivative in tetrahydrofuran (THF) using sodium triacetoxyborohydride as a reducing agent. Post-reaction purification involves reversed-phase flash chromatography and HPLC to achieve >95% purity .
- Key Steps : Monitor reaction progress via TLC or LC-MS, and validate purity using / NMR and HRMS .
Q. How is the structural characterization of this compound performed to confirm its identity?
- Methodology : Use NMR to identify protons on the benzo[d][1,3]dioxole and tetrahydrofuran-3-yloxy moieties (e.g., methylene protons at δ 4.5–5.0 ppm). NMR confirms carbonyl and aromatic carbons. HRMS provides exact mass validation (e.g., [M+H]) .
- Advanced Tip : X-ray crystallography (if crystals are obtainable) can resolve stereochemical ambiguities, as demonstrated for related benzo[d][1,3]dioxole derivatives .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Screen for receptor binding (e.g., cannabinoid receptors) using competitive radioligand assays, given structural similarity to inverse agonists like N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide . For antitumor potential, use MTT assays on cancer cell lines, as done for analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
- Methodology : Optimize stoichiometry (e.g., 1.2 equivalents of tetrahydrofuran-3-yloxy precursor) and reaction time (12–24 hrs) under inert atmosphere. Replace sodium triacetoxyborohydride with polymer-supported reagents to simplify purification. Use preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
- Data Contradiction : Lower yields (<40%) may arise from steric hindrance at the isonicotinamide carbonyl; mitigate by introducing microwave-assisted synthesis (50–60°C, 30 mins) .
Q. How should researchers address discrepancies in solubility and stability data across studies?
- Methodology : Conduct comparative solubility tests in DMSO, PBS, and ethanol using UV-Vis spectroscopy. For stability, perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Note: The tetrahydrofuran-3-yloxy group may hydrolyze under acidic conditions, requiring pH-controlled formulations .
Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?
- Methodology : Use affinity-based proteomics (e.g., pull-down assays with a biotinylated analog) or computational docking (PDB structures of cannabinoid receptors). Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing in cellular models .
Q. How can in vivo pharmacokinetic properties be improved for therapeutic applications?
- Methodology : Modify lipophilicity by introducing polar groups (e.g., hydroxylation of the tetrahydrofuran ring) while retaining bioactivity. Assess bioavailability via rodent studies: measure plasma concentration-time profiles after oral/intravenous administration .
Q. What computational tools are recommended for structure-activity relationship (SAR) analysis?
- Methodology : Perform molecular dynamics simulations (e.g., Desmond or GROMACS) to study ligand-receptor interactions. Use QSAR models trained on analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazoles to predict substitutions enhancing potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
